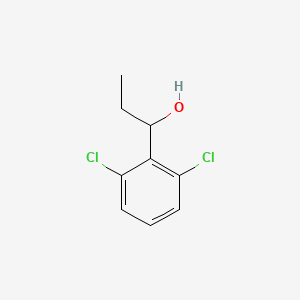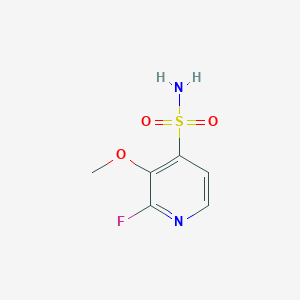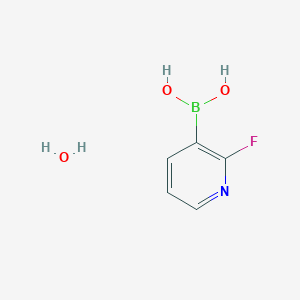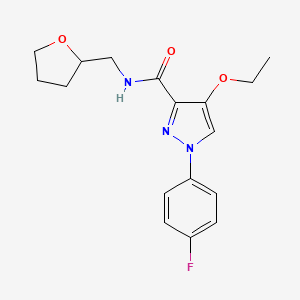
1-(2,6-Dichlorophenyl)propan-1-ol
Overview
Description
1-(2,6-Dichlorophenyl)propan-1-ol is an organic compound characterized by a dichlorophenyl group attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that alcohols generally interact with various proteins and enzymes in the body, altering their function and potentially leading to therapeutic effects .
Mode of Action
Alcohols typically exert their effects by modifying the structure and function of proteins, often through interactions with amino acid residues in the protein structure .
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Generally, alcohols are rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,6-Dichlorophenyl)propan-1-ol . Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2,6-dichlorobenzene with propyl magnesium bromide followed by hydrolysis.
Reductive Amination: Starting with 2,6-dichlorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale Grignard reactions or reductive amination processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)propan-1-ol undergoes various types of chemical reactions:
Oxidation: Can be oxidized to 1-(2,6-dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions often involve elevated temperatures.
Major Products Formed:
Oxidation: 1-(2,6-dichlorophenyl)propanoic acid.
Reduction: 1-(2,6-dichlorophenyl)propane.
Substitution: Various dichlorophenyl-substituted alcohols or ethers.
Scientific Research Applications
1-(2,6-Dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)propanoic acid
1-(2,6-Dichlorophenyl)butanol
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYNWOGJNPYFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/new.no-structure.jpg)



![Spiro[5.6]dodec-1-en-3-one](/img/structure/B2988615.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)

![7-(4-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988626.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)
